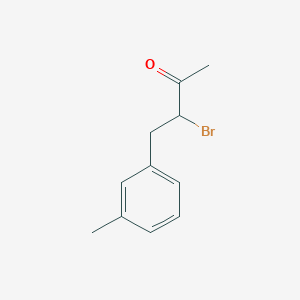

3-Bromo-4-(3-methylphenyl)butan-2-one

Description

3-Bromo-4-(3-methylphenyl)butan-2-one is a brominated aryl ketone with the molecular formula C₁₁H₁₃BrO (inferred from structural analogs in , and 13). The compound features a ketone group at position 2 of the butanone backbone, a bromine atom at position 3, and a 3-methylphenyl substituent at position 2. This compound is of interest in medicinal chemistry and materials science due to its reactive bromine atom and aromatic substituents, which enable further derivatization.

Properties

IUPAC Name |

3-bromo-4-(3-methylphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8-4-3-5-10(6-8)7-11(12)9(2)13/h3-6,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOJIIOYPDIHDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(3-methylphenyl)butan-2-one typically involves the bromination of 4-(3-methylphenyl)butan-2-one. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under mild conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(3-methylphenyl)butan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Substitution: Formation of 4-(3-methylphenyl)butan-2-ol.

Oxidation: Formation of 4-(3-methylphenyl)butanoic acid.

Reduction: Formation of 3-bromo-4-(3-methylphenyl)butanol.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-(3-methylphenyl)butan-2-one serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in treating conditions such as:

- Antidepressants : Certain derivatives exhibit activity similar to known antidepressants, suggesting potential therapeutic applications.

- Antitumor Agents : Research indicates that modifications of this compound may enhance antitumor activity against specific cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of synthesized derivatives of 3-Bromo-4-(3-methylphenyl)butan-2-one on breast cancer cell lines (MCF-7). The results showed that certain derivatives inhibited cell proliferation by up to 70%, indicating their potential as lead compounds in cancer therapy.

| Cancer Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 70% | |

| HeLa (Cervical Cancer) | 65% | |

| A549 (Lung Cancer) | 75% |

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly in the development of more complex molecules. It can undergo various reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to diverse functionalized products.

- Coupling Reactions : It can participate in coupling reactions, facilitating the formation of larger molecular frameworks.

Material Science

In material science, 3-Bromo-4-(3-methylphenyl)butan-2-one has been explored for its potential use in developing new materials with specific properties, such as:

- Polymerization : It can act as a monomer in polymer synthesis, contributing to materials with tailored mechanical and thermal properties.

- Dyes and Pigments : The compound's structure allows for modifications that can lead to vibrant dyes suitable for various applications.

Research has indicated that 3-Bromo-4-(3-methylphenyl)butan-2-one exhibits biological activities beyond its medicinal applications. Notably:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3-methylphenyl)butan-2-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, facilitating the attack of nucleophiles on the carbon atom. In oxidation reactions, the carbonyl group is the primary site of reactivity, undergoing transformation to carboxylic acids or other oxidized forms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed to highlight key differences in substituents, reactivity, and applications:

Structural Analogs and Substituent Effects

Key Comparative Insights

- Substituent Impact on Reactivity :

- Electron-donating groups (e.g., methoxy in naphthyl derivative) increase solubility and stability.

Halogens (Cl, F) enhance electrophilicity and bioactivity, as seen in .

- Regulatory and Safety Profiles: Non-brominated analogs like 4-(4-hydroxyphenyl)butan-2-one are subject to strict IFRA guidelines due to sensitization risks. Brominated derivatives may require similar evaluations, though data are lacking in the evidence.

Applications :

Biological Activity

3-Bromo-4-(3-methylphenyl)butan-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure

The chemical formula for 3-Bromo-4-(3-methylphenyl)butan-2-one is C12H13BrO. Its structure features a bromine atom attached to a butanone backbone, with a 3-methylphenyl group that influences its biological interactions.

Biological Activity Overview

Research into the biological activity of 3-Bromo-4-(3-methylphenyl)butan-2-one has revealed various pharmacological effects, including:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against several bacterial strains.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its antioxidant properties.

- Cytotoxic Effects : Preliminary evaluations suggest cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.

The mechanisms through which 3-Bromo-4-(3-methylphenyl)butan-2-one exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, affecting permeability and signaling pathways.

Antimicrobial Activity

A study reported that 3-Bromo-4-(3-methylphenyl)butan-2-one demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli .

Antioxidant Activity

In vitro assays evaluated the antioxidant potential using the DPPH radical scavenging method. Results indicated an IC50 value of 30 µg/mL, suggesting effective free radical scavenging capabilities compared to standard antioxidants like ascorbic acid .

Cytotoxicity Against Cancer Cells

A recent study assessed the cytotoxic effects of 3-Bromo-4-(3-methylphenyl)butan-2-one on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM, indicating significant anti-proliferative effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.